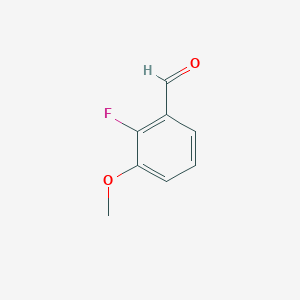

2-Fluoro-3-methoxybenzaldehyde

Übersicht

Beschreibung

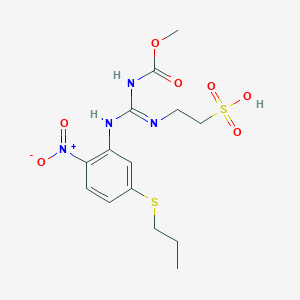

2-Fluoro-3-methoxybenzaldehyde (CAS number 103438-88-6) is a benzaldehyde building block, bearing a fluoride and a methoxy at 2- and 3-positions . It is widely used as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives . It also serves as an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones, which are potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases .

Synthesis Analysis

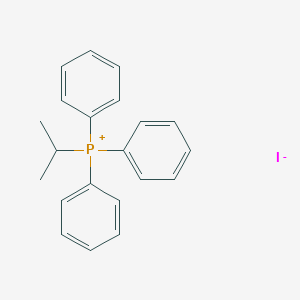

To construct benzosuberone cores, 2-fluoro-3-methoxybenzaldehyde reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction . The formation of the cycloheptanone ring is achieved through a Friedel-Craft acylation using Eaton’s reagent (phosphorus pentoxide and methanesulfonic acid) . It is also employed in the synthesis of bicyclic heterocycles, including hydroisoquinolines, acrydinone, and quinazolines .Molecular Structure Analysis

The molecular formula of 2-Fluoro-3-methoxybenzaldehyde is C8H7FO2 . It has a fluoride and a methoxy group at the 2- and 3-positions of the benzaldehyde structure .Chemical Reactions Analysis

As mentioned in the synthesis analysis, 2-Fluoro-3-methoxybenzaldehyde is involved in several chemical reactions. It reacts with (3-carboxypropyl)triphenylphosphonium bromide in a Wittig reaction to form benzosuberone cores . It also undergoes a Friedel-Craft acylation using Eaton’s reagent to form a cycloheptanone ring .Physical And Chemical Properties Analysis

The molecular weight of 2-Fluoro-3-methoxybenzaldehyde is 154.14 g/mol . It appears as white crystals . The melting point is between 47 °C and 51 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Fluoro-3-methoxybenzaldehyde: is widely used as a precursor in the synthesis of APIs. It’s particularly crucial in creating benzosuberone derivatives , which are compounds of interest in medicinal chemistry due to their potential therapeutic properties .

Construction of Benzosuberone Cores

The compound is employed in constructing benzosuberone cores through a Wittig reaction with (3-carboxypropyl)triphenylphosphonium bromide. This step is essential for synthesizing compounds with cycloheptanone rings, which are significant in various pharmacological applications .

Friedel-Crafts Acylation

2-Fluoro-3-methoxybenzaldehyde: undergoes Friedel-Crafts acylation using Eaton’s reagent (phosphorus pentoxide and methanesulfonic acid) to form cycloheptanone rings . This reaction is pivotal in the synthesis of complex organic molecules used in drug development .

Synthesis of Bicyclic Heterocycles

This chemical serves as a key ingredient in synthesizing bicyclic heterocycles, such as hydroisoquinolines, acrydinone, and quinazolines . These heterocycles have diverse applications, ranging from cancer therapy to antihypertensive agents .

Material Science

In material science, 2-Fluoro-3-methoxybenzaldehyde is used as a building block for creating new materials with potential applications in electronics and nanotechnology .

Chemical Research and Education

Due to its reactivity and the presence of both electron-donating and electron-withdrawing groups, this compound is often used in academic research and chemical education to demonstrate various organic synthesis techniques .

Design of Experiment (DoE) in Synthesis

The compound is also utilized in DoE approaches to optimize the synthesis of key intermediates in drug discovery. This application underscores the importance of 2-Fluoro-3-methoxybenzaldehyde in streamlining the development of new pharmaceuticals .

Environmental Studies

In environmental studies, 2-Fluoro-3-methoxybenzaldehyde can be used to study the behavior of fluorinated compounds in the environment, which is crucial for understanding their impact and degradation processes .

Safety and Hazards

2-Fluoro-3-methoxybenzaldehyde is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes and seek medical attention if irritation persists . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists .

Zukünftige Richtungen

2-Fluoro-3-methoxybenzaldehyde is a key precursor for drug discoveries . It is particularly used in the synthesis of benzosuberone derivatives . Given its role in the synthesis of potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases , it is likely to continue to be a valuable compound in pharmaceutical research.

Eigenschaften

IUPAC Name |

2-fluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHCOUDNHILORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396248 | |

| Record name | 2-Fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methoxybenzaldehyde | |

CAS RN |

103438-88-6 | |

| Record name | 2-Fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: Why is 2-Fluoro-3-methoxybenzaldehyde important in drug discovery, specifically in the context of the provided research?

A1: 2-Fluoro-3-methoxybenzaldehyde serves as a crucial starting material for the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline []. This quinazoline derivative represents a key intermediate in the development of novel drug candidates. The research highlights its importance by demonstrating a more efficient synthesis of this intermediate starting from 2-Fluoro-3-methoxybenzaldehyde. This streamlined approach, utilizing a telescoping process, reduces isolation steps from four to two and increases the overall yield by 18% []. This optimization significantly impacts the speed and cost-effectiveness of drug discovery efforts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)

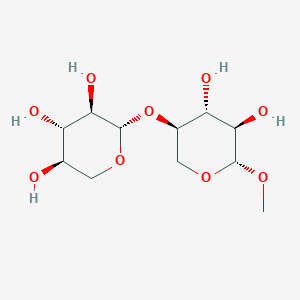

![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)

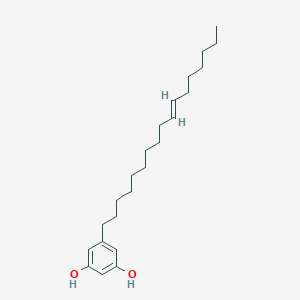

![3-methoxy-5-[(Z)-pentadec-10-enyl]phenol](/img/structure/B32364.png)